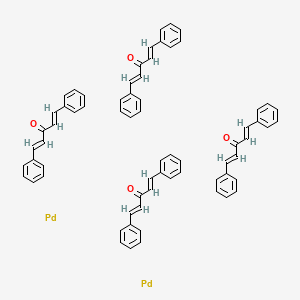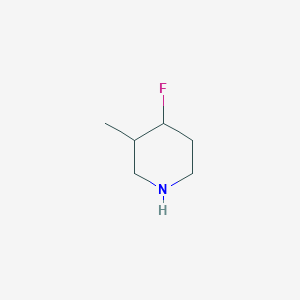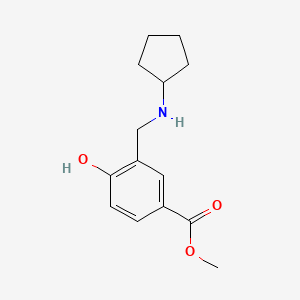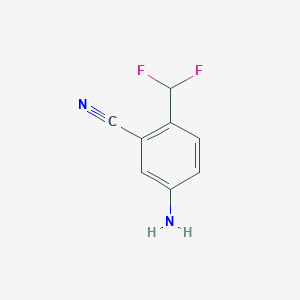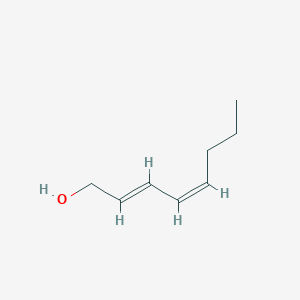
2,4-Octadien-1-ol, (2E,4Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Octadien-1-ol, (2E,4Z)- is an organic compound with the molecular formula C8H14O It is a type of alcohol characterized by the presence of two double bonds in its carbon chain, specifically at the 2nd and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Octadien-1-ol, (2E,4Z)- can be achieved through several methods. One common approach involves the use of alkyne metathesis, where an alkyne is converted into a diene through the action of a catalyst. Another method includes the reduction of 2,4-octadienal using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of 2,4-Octadien-1-ol, (2E,4Z)- often involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Octadien-1-ol, (2E,4Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,4-octadienal.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: 2,4-Octadienal
Reduction: 2,4-Octadiene
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2,4-Octadien-1-ol, (2E,4Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Octadien-1-ol, (2E,4Z)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. Its double bonds and hydroxyl group play crucial roles in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Octadienal: An aldehyde with similar structural features but different functional groups.
2,4-Octadiene: A hydrocarbon with double bonds at the same positions but lacking the hydroxyl group.
Uniqueness
2,4-Octadien-1-ol, (2E,4Z)- is unique due to its combination of double bonds and a hydroxyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(2E,4Z)-octa-2,4-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4-,7-6+ |
InChI Key |
LMBAOEUOOJDUBP-SCFJQAPRSA-N |
Isomeric SMILES |
CCC/C=C\C=C\CO |
Canonical SMILES |
CCCC=CC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


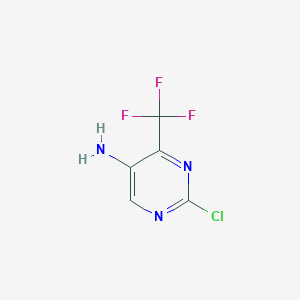
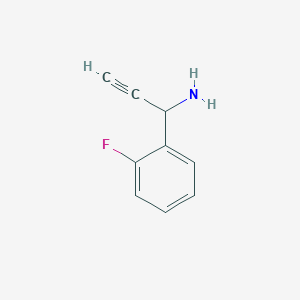
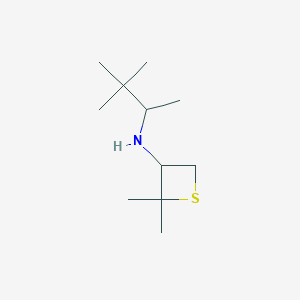
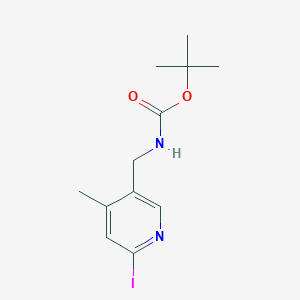
![6-Amino-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13019417.png)
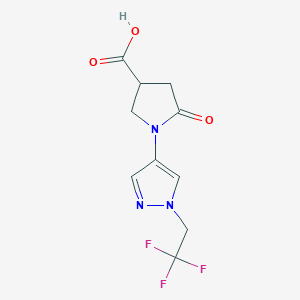
![Pyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B13019424.png)
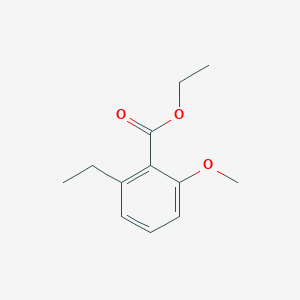
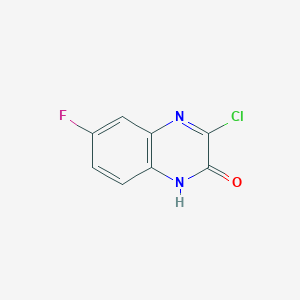
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-N-methylmethanamine](/img/structure/B13019434.png)
